帕洛诺司琼盐酸盐

概述

描述

地拉普利盐酸盐是一种血管紧张素转换酶 (ACE) 抑制剂,主要用作降压药。它以其在控制高血压和心力衰竭方面的有效性而闻名。 地拉普利盐酸盐是一种前药,这意味着它在体内代谢产生活性代谢物,从而发挥治疗作用 .

科学研究应用

地拉普利盐酸盐在科学研究中有广泛的应用,特别是在化学、生物学、医学和工业领域。 在医学上,它用于通过抑制血管紧张素转换酶来控制高血压和心力衰竭,从而导致血管扩张和血压降低 。在化学方面,它作为研究前药活化和酶抑制的模型化合物。 在地拉普利盐酸盐在工业上用于配制降压药物 .

作用机制

地拉普利盐酸盐是一种前药,在体内转化为两种活性代谢物,5-羟基地拉普利二酸和地拉普利二酸。 这些代谢物与血管紧张素转换酶 (ACE) 结合并抑制其活性,阻止血管紧张素 I 转换为血管紧张素 II 。 这种抑制导致血管扩张、减少血管收缩和醛固酮分泌减少,最终降低血压并减轻心脏的工作负荷 .

生化分析

Biochemical Properties

Palonosetron Hydrochloride interacts with the 5-HT3 receptors, which are ligand-gated ion channels located in the peripheral and central nervous system . The nature of these interactions is characterized by a strong binding affinity and a prolonged plasma elimination half-life .

Cellular Effects

Palonosetron Hydrochloride influences cell function by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . This blockade of serotonin prevents the initiation of the vomiting reflex, thereby reducing the incidence of CINV .

Molecular Mechanism

The molecular mechanism of action of Palonosetron Hydrochloride involves its binding to 5-HT3 receptors, thereby blocking the action of serotonin . This blockade prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy .

Temporal Effects in Laboratory Settings

Palonosetron Hydrochloride has a prolonged plasma elimination half-life, which may provide a longer duration of action than other approved agents . This long half-life contributes to its efficacy in preventing both acute and delayed CINV .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, clinical trials have identified 3 and 10 µg/kg as the lowest effective doses of Palonosetron Hydrochloride .

Metabolic Pathways

The metabolic pathways of Palonosetron Hydrochloride involve its interaction with 5-HT3 receptors . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

准备方法

合成路线和反应条件: 地拉普利盐酸盐的合成涉及在有机溶剂中特定前体化合物的反应。 一种常见的合成路线包括将式 (II) 的化合物与式 (III) 的化合物反应生成地拉普利盐酸盐 。反应条件通常涉及控制温度和 pH 值,以确保最佳的产率和纯度。

工业生产方法: 地拉普利盐酸盐的工业生产涉及使用与实验室环境中类似的反应条件进行大规模合成。 该过程包括诸如差示扫描量热法 (DSC)、热重分析法 (TG)、X 射线粉末衍射 (XRPD) 和液相色谱法 (LC) 等步骤,以确保最终产品的纯度和稳定性 .

化学反应分析

反应类型: 地拉普利盐酸盐会发生各种化学反应,包括水解、氧化和还原。 作为一种前药,它在体内被水解产生活性代谢物,5-羟基地拉普利二酸和地拉普利二酸 .

常用试剂和条件: 地拉普利盐酸盐的合成和反应中常用的试剂包括有机溶剂、酸和碱。反应条件通常涉及控制温度和 pH 值以确保所需的化学转化。

形成的主要产物: 地拉普利盐酸盐水解形成的主要产物是 5-羟基地拉普利二酸和地拉普利二酸。 这些代谢物通过抑制血管紧张素转换酶发挥药物的治疗作用 .

相似化合物的比较

类似化合物: 地拉普利盐酸盐属于 ACE 抑制剂类,包括其他化合物,如依那普利、赖诺普利、雷米普利和培哚普利 。这些化合物通过抑制血管紧张素转换酶具有类似的作用机制。

独特性: 使地拉普利盐酸盐区别于其他 ACE 抑制剂的是其特定的化学结构和水解后产生的独特代谢物。 这些代谢物提供了独特的药代动力学特征和治疗效果,使地拉普利盐酸盐成为治疗高血压和心力衰竭的宝贵选择 .

生物活性

Palonosetron hydrochloride, marketed under the brand name Aloxi, is a second-generation selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative procedures. Its unique pharmacological properties distinguish it from older 5-HT3 antagonists, making it a significant agent in clinical oncology and anesthesia.

Palonosetron exhibits a high binding affinity for the 5-HT3 receptors located in both the central nervous system (CNS) and peripheral nervous system. This binding inhibits serotonin from activating these receptors, which are crucial in mediating nausea and vomiting. Notably, palonosetron's affinity for the 5-HT3 receptor is at least 30-fold higher than that of older agents like ondansetron and granisetron .

The drug also demonstrates allosteric modulation of the 5-HT3 receptor, leading to prolonged inhibition of serotonin signaling even after the drug is no longer detectable in plasma. This characteristic results in a longer duration of action, with a half-life of approximately 40 hours , compared to 3-6 hours for older agents .

Pharmacokinetics

Palonosetron is administered intravenously, with a typical dose of 0.25 mg for adults. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Total Body Clearance | 160 ± 35 mL/h/kg |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg |

| Metabolites | N-oxide-palonosetron and 6-S-hydroxy-palonosetron (both <1% activity) |

Approximately 50% of palonosetron is metabolized into inactive metabolites, primarily via the CYP2D6 enzyme pathway, with some contribution from CYP3A4 and CYP1A2 .

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron has been extensively studied for its efficacy in preventing CINV. A meta-analysis indicated that palonosetron significantly improves control over both acute and delayed nausea and vomiting following moderately to highly emetogenic chemotherapy regimens .

- Complete Response Rate (CRR) : In clinical trials, palonosetron demonstrated superior efficacy in preventing delayed CINV compared to granisetron:

| Study Type | Palonosetron CRR (%) | Granisetron CRR (%) | P-value |

|---|---|---|---|

| Randomized Controlled Trial | 78.2 | 82.7 | P=0.35 |

| Multi-Center Study | 90 | 86.6 | P<0.001 |

The delayed CRR was significantly higher for palonosetron (P=0.002), showcasing its effectiveness in managing prolonged nausea .

Postoperative Nausea and Vomiting (PONV)

In postoperative settings, palonosetron has shown comparable efficacy to granisetron in preventing PONV:

- In a study involving laparoscopic cholecystectomy patients:

| Time Period | Palonosetron CRR (%) | Granisetron CRR (%) |

|---|---|---|

| 0-3 hours | 90 | 86.6 |

| 3-24 hours | 90 | 83.3 |

These results indicate that palonosetron provides effective protection against PONV during critical recovery periods .

Case Studies

- Chemotherapy Patients : A case study involving 240 patients undergoing chemotherapy found that palonosetron significantly reduced delayed vomiting rates compared to granisetron (P=0.002), while acute vomiting rates were similar between the two groups .

- Pediatric Patients : In a randomized trial with 165 pediatric patients , palonosetron was effective in preventing nausea and vomiting post-surgery, achieving a CR rate comparable to ondansetron, reinforcing its safety profile across different age groups .

Safety Profile

Palonosetron has a favorable safety profile with few significant adverse effects reported in clinical trials. There are no known clinically significant drug-drug interactions or warnings regarding cardiac safety associated with its use . The most common side effects include headache and constipation, which are generally mild.

属性

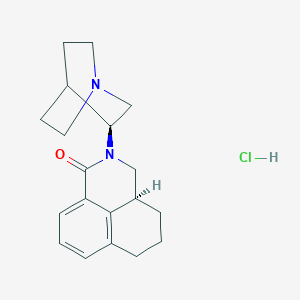

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046610 | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-62-3, 135729-61-2 | |

| Record name | Palonosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron hydrochloride (Aloxi) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does palonosetron hydrochloride exert its antiemetic effect?

A1: Palonosetron hydrochloride acts as a highly selective antagonist of the 5-HT3 receptor, primarily located in the peripheral and central nervous systems. [] By binding to these receptors, palonosetron blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex. This, in turn, effectively prevents and reduces nausea and vomiting associated with chemotherapy and surgery. [, , , , , , ]

Q2: Is palonosetron hydrochloride effective against both acute and delayed nausea and vomiting induced by chemotherapy?

A2: Yes, research indicates that palonosetron hydrochloride is effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy, especially those involving highly emetogenic agents like cisplatin. [, , , , ] Several studies highlight its superior control of delayed nausea and vomiting compared to other 5-HT3 antagonists like tropisetron and granisetron. [, , , , ]

Q3: Has the efficacy of palonosetron hydrochloride been studied in specific cancer types?

A3: Yes, research suggests palonosetron hydrochloride is effective in preventing chemotherapy-induced nausea and vomiting in various cancers. Studies specifically focused on breast cancer, [] osteosarcoma, [] and hepatocellular carcinoma treated with transcatheter arterial chemoembolization (TACE) [] have demonstrated its efficacy in these patient populations.

Q4: What is the chemical structure and molecular formula of palonosetron hydrochloride?

A4: Palonosetron hydrochloride is a single isomer with the chemical name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline hydrochloride. Its empirical formula is C19H24N2O.HCl, and its molecular weight is 332.87. []

Q5: What analytical methods are commonly used to characterize and quantify palonosetron hydrochloride?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors is the mainstay for palonosetron hydrochloride analysis. Several studies employ reversed-phase HPLC (RP-HPLC) with UV detection for assay development and quantification of the drug in both bulk and pharmaceutical formulations. [, , , , ] Chiral HPLC methods have also been developed to separate and quantify palonosetron hydrochloride from its optical isomers. [, , , , ]

Q6: What are the limitations of current analytical methods for palonosetron hydrochloride, and are there ongoing efforts to address these?

A6: While RP-HPLC with UV detection is widely used, researchers acknowledge the need for improved sensitivity and specificity to detect trace level impurities and degradation products. Recent efforts focus on developing and validating more sensitive HPLC methods incorporating techniques like ion-pair chromatography. [, ] Additionally, exploration of alternative techniques like mass spectrometry coupled with HPLC could further enhance sensitivity and selectivity for characterizing palonosetron hydrochloride and its related substances.

Q7: What is known about the compatibility and stability of palonosetron hydrochloride with other drugs during Y-site administration?

A7: Extensive research demonstrates the physical and chemical stability of palonosetron hydrochloride when co-administered with various medications via Y-site. Studies confirm its compatibility with:

- Antibiotics: Cefazolin sodium, cefotetan disodium, ampicillin sodium-sulbactam sodium, gentamicin sulfate, metronidazole, and vancomycin hydrochloride. [, , , , ]

- Antiemetics: Metoclopramide hydrochloride and promethazine hydrochloride. []

- Anesthetics and Analgesics: Lorazepam, midazolam hydrochloride, fentanyl citrate, hydromorphone hydrochloride, meperidine hydrochloride, morphine sulfate, and sufentanil citrate. [, , , ]

- Other agents: Atropine sulfate, famotidine, heparin sodium, lidocaine hydrochloride, potassium chloride, glycopyrrolate, neostigmine methylsulfate, cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide. [, , , ]

Q8: How stable is palonosetron hydrochloride under different storage conditions?

A8: Studies show palonosetron hydrochloride for injection, when formulated with appropriate adjuvants like mannitol and sodium dihydrogen phosphate, demonstrates good stability. It remains stable for at least six months under accelerated test conditions and up to 18 months under long-term storage conditions. [] Further research is necessary to evaluate its stability in different formulations like oral jellies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。